Human α2 Subtype Binding Affinity: Fipamezole vs Idazoxan, Atipamezole, and Yohimbine
Fipamezole hydrochloride displays a characteristic non-subtype-selective binding profile across human α2A, α2B, and α2C adrenoceptors, with Ki values of 9.2 nM, 17 nM, and 55 nM respectively [1]. This contrasts with atipamezole, which is approximately 6- to 62-fold more potent at all three subtypes (Ki: 1.1, 1.0, 0.89 nM) , and with yohimbine, which shows marked α2C preference (Ki: 3.0, 10, 0.68 nM) [2]. Idazoxan is broadly comparable in α2A affinity (Ki ~9.8 nM) but is approximately 2.2-fold weaker at α2B (Ki ~37 nM) and approximately 2.8-fold more potent at α2C (Ki ~20 nM) . The inter-compound rank order of α2A:α2C selectivity ratios is: yohimbine (4.4:1) > idazoxan (1:2.0) > fipamezole (1:6.0) > atipamezole (1:0.81).
| Evidence Dimension | Binding affinity (Ki) at recombinant human α2-adrenoceptor subtypes |
|---|---|
| Target Compound Data | Fipamezole: α2A Ki = 9.2 nM; α2B Ki = 17 nM; α2C Ki = 55 nM |
| Comparator Or Baseline | Idazoxan: α2A Ki ≈ 9.8 nM, α2B Ki ≈ 37 nM, α2C Ki ≈ 20 nM (from pKi 8.01, 7.43, 7.7); Atipamezole: α2A Ki = 1.1 nM, α2B Ki = 1.0 nM, α2C Ki = 0.89 nM; Yohimbine: α2A Ki ≈ 3.0 nM, α2B Ki ≈ 10 nM, α2C Ki ≈ 0.68 nM (from pKi 8.52, 8.00, 9.17) |
| Quantified Difference | α2B: fipamezole is 2.2-fold more potent than idazoxan (17 vs 37 nM); α2C: fipamezole is 2.8-fold less potent than idazoxan (55 vs 20 nM); Relative to atipamezole, fipamezole is 6- to 62-fold less potent across subtypes |
| Conditions | Displacement of [3H]-RX821002 or equivalent radioligand from recombinant human α2 receptors expressed in mammalian cell lines (rat C6 or CHO cells) |
Why This Matters
Fipamezole's distinct subtype affinity rank order relative to idazoxan and yohimbine means that experimental outcomes—particularly α2B- vs α2C-mediated effects—cannot be extrapolated across compounds, directly impacting target validation study design and reagent selection.
- [1] Savola J-M, et al. Fipamezole (JP-1730) is a potent alpha2 adrenergic receptor antagonist. Movement Disorders. 2003;18(8):872-883. PMID: 12889076. View Source
- [2] Abcam. Yohimbine hydrochloride Datasheet. pKi: α2A = 8.52, α2B = 8.00, α2C = 9.17. View Source
